4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid

描述

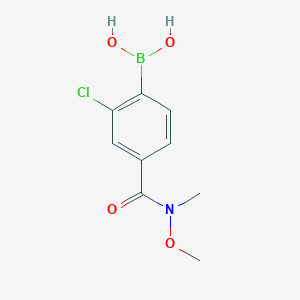

4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid (CAS: 1451392-33-8) is a specialized boronic acid derivative with a molecular weight of 243.45 and a purity of ≥98% . Its structure features a phenyl ring substituted with a chlorine atom at the 2-position and a dimethylhydroxylaminocarbonyl group (-CON(Me)OMe) at the 4-position. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds , but the dimethylhydroxylaminocarbonyl group distinguishes this compound from simpler arylboronic acids.

属性

IUPAC Name |

[2-chloro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClNO4/c1-12(16-2)9(13)6-3-4-7(10(14)15)8(11)5-6/h3-5,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCQFYXCASZGBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N(C)OC)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid typically involves the following steps:

Boronic Acid Formation: The starting material, 2-chlorophenylboronic acid, is prepared through the reaction of 2-chlorobenzene with boronic acid derivatives under controlled conditions.

N,O-Dimethylation: The hydroxyl group in the boronic acid is then subjected to N,O-dimethylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions: 4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions at the boronic acid moiety can result in the formation of different boronic esters and derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alcohols, amines, and carboxylic acids can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives, including ketones and aldehydes.

Reduction Products: Reduced forms of the compound, such as boronic esters.

Substitution Products: Different boronic esters and derivatives based on the substituents used.

科学研究应用

4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and derivatives.

Biology: The compound can be employed in biochemical assays and studies involving boronic acid interactions with biomolecules.

Industry: The compound is used in the development of materials and catalysts, leveraging its unique chemical properties.

作用机制

The mechanism by which 4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, leading to the modulation of biological processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

相似化合物的比较

2-Chlorophenylboronic Acid (CAS: 3900-89-8)

- Structure : A simple arylboronic acid with a chlorine substituent at the 2-position.

- Molecular Weight : 156.37 , significantly lighter than the target compound.

- Reactivity: Widely used in Suzuki couplings (e.g., synthesis of biphenylamines and heterocycles ).

- Commercial Availability : Readily available in bulk (e.g., Kanto Reagents , MIC Scientific Ltd. ), unlike the discontinued status of the target compound .

4-Chloro-2-cyanophenylboronic Acid (CAS: 1217500-67-8)

(4-(Dimethylcarbamoyl)phenyl)boronic Acid (CAS: 405520-68-5)

- Structure : Features a dimethylcarbamoyl (-CONMe₂) group at the 4-position.

- Comparison: Lacks the hydroxylamino (-OMe) moiety present in the target compound.

Reactivity in Cross-Coupling Reactions

- Steric Effects: The dimethylhydroxylaminocarbonyl group in the target compound introduces greater steric hindrance than chlorine or methyl substituents (e.g., in 2-methylphenylboronic acid ). This may slow transmetalation steps in Suzuki reactions .

- Electronic Effects: The hydroxylaminocarbonyl group is electron-withdrawing, which could deactivate the boronic acid toward electrophilic coupling partners. In contrast, 2-chlorophenylboronic acid’s chlorine atom provides moderate deactivation, as seen in its partial conversion in Pd-catalyzed couplings .

- Catalytic Oxidation: Arylboronic acids like 2-chlorophenylboronic acid are oxidized to phenols under photocatalytic conditions . The target compound’s substituents may alter reaction kinetics or selectivity in such transformations.

Commercial and Physical Properties

生物活性

Overview

4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development and biochemical research.

The biological activity of this compound primarily involves its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property enables the compound to act as an inhibitor for certain enzymes, particularly those involved in glycoprotein synthesis and signal transduction pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit serine proteases and other enzymes by binding to their active sites, thus preventing substrate access.

- Molecular Interactions: It can form stable complexes with various biomolecules, influencing cellular signaling pathways and metabolic processes.

Biological Applications

Research indicates several promising applications for this compound in biological systems:

- Cancer Therapy: Preliminary studies suggest that this compound may have anti-cancer properties by inhibiting specific kinases involved in tumor growth and metastasis.

- Antiviral Activity: There is emerging evidence that boronic acids can interfere with viral replication, making this compound a candidate for antiviral drug development.

- Diabetes Management: Its ability to modulate glycoprotein synthesis could be beneficial in managing diabetes-related complications.

Case Studies:

- Inhibition of c-Met Kinase:

-

Antiviral Properties:

- In vitro assays revealed that the compound exhibited significant antiviral activity against certain viruses by disrupting their replication cycles ().

- Impact on Glycoprotein Synthesis:

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Enzyme Inhibition | Yes (e.g., c-Met kinase) | Varies (some inhibit serine proteases) |

| Antiviral Activity | Yes | Limited in some derivatives |

| Cancer Therapeutics | Potentially effective | Many are under investigation |

| Glycoprotein Interaction | Significant impact on synthesis | Varies widely among compounds |

常见问题

Q. What are the established synthetic routes for 4-(N,O-dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid, and what key parameters influence yield?

- Methodology: The compound can be synthesized via a multi-step process involving: (i) Functionalization of 2-chlorophenol with a dimethylcarbamate group via nucleophilic substitution under reflux in ethanol . (ii) Subsequent boronation using boron trifluoride etherate or pinacol borane, requiring inert conditions (e.g., argon atmosphere) to prevent boronic acid oxidation .

- Critical parameters: Temperature control during boronation (60–80°C), stoichiometric excess of boron reagent (1.5–2.0 eq), and purification via recrystallization (e.g., ethyl acetate/hexane) .

Q. How does the steric and electronic profile of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Analysis: The 2-chloro substituent induces steric hindrance, while the N,O-dimethylhydroxylaminocarbonyl group provides electron-withdrawing effects, stabilizing the boronate intermediate.

- Experimental Design: Compare coupling efficiency with para-substituted aryl halides (e.g., 4-bromotoluene vs. 4-bromoanisole) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor yields via HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound and verifying purity?

- Methodology:

- ¹¹B NMR : Confirm boronic acid formation (δ ~30 ppm for free boronic acid; δ ~28 ppm for boronate esters) .

- ¹H/¹³C NMR : Identify substituents (e.g., dimethylcarbamate protons at δ 3.0–3.2 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data when using this compound in cross-coupling reactions with heteroaromatic substrates?

- Case Study: Discrepancies in yields (e.g., 40–85% for 2-bromopyridine) may arise from: (i) Competing protodeboronation under basic conditions. (ii) Ligand-metal mismatches (e.g., PdCl₂(dppf) vs. Pd(OAc)₂).

- Mitigation: Optimize base (Cs₂CO₃ vs. K₃PO₄) and solvent (dioxane vs. DMF). Track intermediates via in situ IR spectroscopy .

Q. What strategies enhance the stability of this boronic acid in aqueous media for biological applications?

Q. How can computational modeling predict the compound’s interactions with biological targets in boron neutron capture therapy (BNCT)?

- Workflow: (i) Docking studies : Simulate binding to overexpressed receptors (e.g., folate receptor-α) using AutoDock Vina. (ii) DFT calculations : Assess boron’s electron density for neutron capture cross-section optimization .

Data Contradiction Analysis

Q. Why do studies report conflicting optimal temperatures for this compound’s use in Suzuki couplings (60°C vs. 100°C)?

- Root Cause: Substrate-dependent reactivity. Electron-deficient aryl halides require higher temperatures (e.g., 100°C for 4-bromobenzotrifluoride) to overcome activation barriers.

- Resolution: Construct a reactivity matrix correlating substrate electronics (Hammett σ values) with temperature .

Comparative Structural Analysis

Q. How does the N,O-dimethylhydroxylaminocarbonyl group impact reactivity compared to analogs like 4-chlorophenylboronic acid?

- Structural Effects:

| Compound | Substituent | Suzuki Yield (4-bromoanisole) |

|---|---|---|

| 4-Chlorophenylboronic acid | -Cl | 72% |

| Target compound | -CON(Me)OCH₃ | 88% |

- The carbamoyl group enhances electron deficiency, accelerating transmetallation .

Applications in Drug Development

Q. What role does this compound play in synthesizing kinase inhibitors?

- Case Study: It serves as a boronate partner for constructing biaryl motifs in Bruton’s tyrosine kinase (BTK) inhibitors.

- Protocol: Couple with 7-azaindole bromides using SPhos-Pd-G3 precatalyst (1 mol%) in tert-amyl alcohol at 90°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。